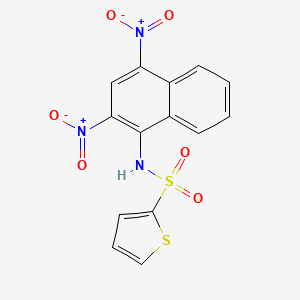
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups at the 2 and 4 positions, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of naphthalene to introduce nitro groups at the desired positions, followed by the formation of the sulfonamide linkage and the introduction of the thiophene ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the coupling of the thiophene ring to the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth. Additionally, the nitro groups may contribute to its activity against certain types of cancer cells .
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiophene ring may contribute to the compound’s ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dinitrophenyl)thiophene-2-sulfonamide
- N-(2,4-Dinitronaphthalen-1-yl)benzene-2-sulfonamide
- N-(2,4-Dinitrophenyl)benzene-2-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the naphthalene ring with nitro groups, the thiophene ring, and the sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial applications .
Properties
CAS No. |
52078-08-7 |
|---|---|
Molecular Formula |
C14H9N3O6S2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,4-dinitronaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)11-8-12(17(20)21)14(10-5-2-1-4-9(10)11)15-25(22,23)13-6-3-7-24-13/h1-8,15H |
InChI Key |
PTIDQTPIKNHEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


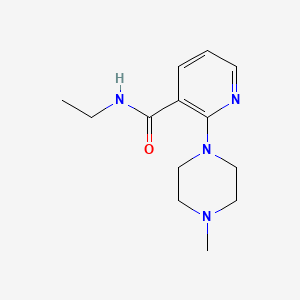
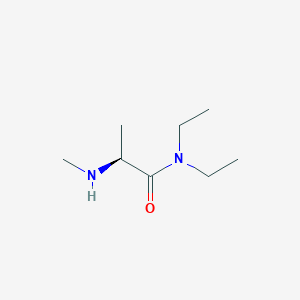
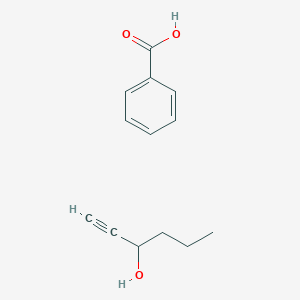
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)

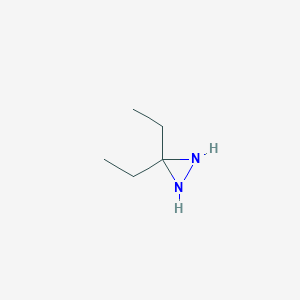
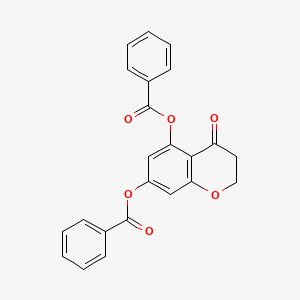
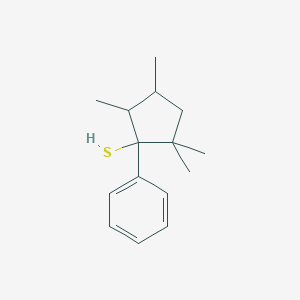
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
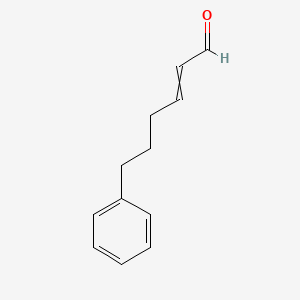
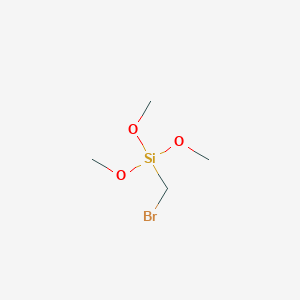
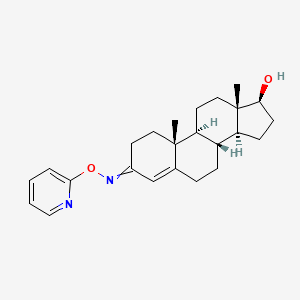
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
